3-Methyl-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid such as acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and benzodioxole moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
3-Methyl-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, nitro group, and benzodioxole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N5O5 |
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Molecular Weight |
317.26 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N5O5/c1-7-2-9(16-15-7)13(19)17-14-5-8-3-11-12(23-6-22-11)4-10(8)18(20)21/h2-5H,6H2,1H3,(H,15,16)(H,17,19)/b14-5+ |
InChI Key |
BIKDOHKSXGFZBG-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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